4-Methoxy-n-[3-(4-methoxyphenyl)-3-oxo-2-phenylpropanoyl]benzamide
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Overview
Description
4-Methoxy-n-[3-(4-methoxyphenyl)-3-oxo-2-phenylpropanoyl]benzamide is an organic compound with the molecular formula C24H21NO4. It is a derivative of benzamide and features methoxy groups and phenyl rings, making it a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-n-[3-(4-methoxyphenyl)-3-oxo-2-phenylpropanoyl]benzamide typically involves the condensation of 4-methoxybenzoic acid with 4-methoxybenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time and energy consumption .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-n-[3-(4-methoxyphenyl)-3-oxo-2-phenylpropanoyl]benzamide undergoes several types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products
Oxidation: 4-Methoxybenzoic acid derivatives.
Reduction: 4-Methoxybenzyl alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
4-Methoxy-n-[3-(4-methoxyphenyl)-3-oxo-2-phenylpropanoyl]benzamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Methoxy-n-[3-(4-methoxyphenyl)-3-oxo-2-phenylpropanoyl]benzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzenamide: Shares the methoxybenzamide structure but lacks the additional phenyl and carbonyl groups.
4-Methoxybenzylamine: Contains a methoxy group and an amine group but differs in its overall structure and reactivity
Uniqueness
4-Methoxy-n-[3-(4-methoxyphenyl)-3-oxo-2-phenylpropanoyl]benzamide is unique due to its combination of methoxy groups, phenyl rings, and a carbonyl group, which confer specific chemical and biological properties not found in simpler analogs .
Properties
CAS No. |
15231-12-6 |
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Molecular Formula |
C24H21NO5 |
Molecular Weight |
403.4 g/mol |
IUPAC Name |
4-methoxy-N-[3-(4-methoxyphenyl)-3-oxo-2-phenylpropanoyl]benzamide |
InChI |
InChI=1S/C24H21NO5/c1-29-19-12-8-17(9-13-19)22(26)21(16-6-4-3-5-7-16)24(28)25-23(27)18-10-14-20(30-2)15-11-18/h3-15,21H,1-2H3,(H,25,27,28) |
InChI Key |
GMNHAZMKDOTPLK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C(C2=CC=CC=C2)C(=O)NC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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